molecular formula C9H17NO2 B8818320 Tert-butyl 3-aminocyclobutanecarboxylate CAS No. 957793-95-2

Tert-butyl 3-aminocyclobutanecarboxylate

Cat. No.: B8818320
CAS No.: 957793-95-2
M. Wt: 171.24 g/mol
InChI Key: KNRNVMUJMBOCRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Conformationally Constrained Ring Systems in Organic Synthesis

Conformationally constrained ring systems are molecular structures where the rotation around chemical bonds is restricted, forcing the molecule into a limited number of well-defined three-dimensional shapes. This rigidity is a crucial asset in organic synthesis and medicinal chemistry. By incorporating a rigid scaffold like cyclobutane (B1203170), chemists can precisely control the spatial orientation of functional groups. This pre-organization can enhance the molecule's ability to bind to a biological target, such as a protein or enzyme, leading to increased potency and selectivity.

Furthermore, the inherent strain in smaller rings, such as cyclobutanes and cyclopropanes, makes them more reactive than their more stable five- and six-membered counterparts. This reactivity can be harnessed in synthetic chemistry to drive specific chemical transformations, allowing the ring to be opened or rearranged to create more complex structures that would be difficult to access through other means. The defined geometry of these rings also provides a platform for stereocontrolled reactions, ensuring that substituents are added in a specific and predictable orientation.

Overview of Cyclobutane-Derived Amino Acids and Their Analogues

Cyclobutane-derived amino acids (CBAAs) represent a specialized class of conformationally restricted molecules that mimic the structure of natural amino acids. These unnatural amino acids incorporate a cyclobutane ring into their backbone or side chain, imparting significant structural constraints. CBAAs are categorized based on the relative positions of the amino and carboxyl groups, leading to α-, β-, and γ-amino acid analogues.

These compounds are of significant interest as building blocks for peptidomimetics—molecules designed to imitate peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The rigid cyclobutane framework helps to lock the peptide backbone into a specific conformation, which can be crucial for biological activity.

Table 1: Classification of Cyclobutane Amino Acids (CBAAs)

Type Description
α-CBAA The amino and carboxyl groups are attached to the same carbon atom of the cyclobutane ring.
β-CBAA The amino and carboxyl groups are attached to adjacent carbon atoms of the cyclobutane ring.

| γ-CBAA | The amino and carboxyl groups are separated by two carbon atoms within the cyclobutane ring. |

The Role of Tert-butyl 3-aminocyclobutanecarboxylate as a Foundation for Advanced Chemical Entities

Within the family of CBAAs, this compound stands out as a particularly versatile and widely used building block. This compound serves as a foundational element for constructing more complex molecules, especially in the field of drug discovery. Its utility stems from the strategic combination of its three key components: the cyclobutane core, the primary amine, and the tert-butyl ester.

The Cyclobutane Core: Provides the essential conformational rigidity, allowing chemists to introduce a well-defined three-dimensional element into a target molecule.

The Primary Amine (-NH2): Acts as a crucial chemical handle. It can readily participate in a wide range of reactions, most notably the formation of amide bonds, which is fundamental to building peptides, peptidomimetics, and many other classes of bioactive molecules.

The Tert-butyl Ester (-COOC(CH3)3): Functions as a protecting group for the carboxylic acid. The bulky tert-butyl group prevents the carboxylic acid from reacting while transformations are carried out on the amine or other parts of the molecule. thieme.de This group is stable under many reaction conditions but can be easily removed later in the synthesis using acidic conditions to reveal the carboxylic acid for further functionalization. thieme.denih.gov

This combination makes this compound an ideal starting material for synthesizing complex molecules such as kinase inhibitors. nih.goved.ac.uk Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases like cancer. ed.ac.uk The rigid cyclobutane scaffold of this building block can help position other chemical groups to fit precisely into the kinase's active site, leading to potent and selective inhibition. For instance, it has been utilized in the synthesis of inhibitors for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov The compound serves as a key intermediate, enabling the construction of novel chemical entities for further biological evaluation. chemshuttle.com

Table 2: Chemical Properties of this compound

Property Value
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Appearance Varies (often an oil or low-melting solid)
Key Functional Groups Primary Amine, Tert-butyl Ester, Cyclobutane Ring

| Primary Application | Synthetic Building Block |

By providing a stable, yet reactive, conformationally defined scaffold, this compound empowers chemists to explore new areas of chemical space and develop advanced molecular entities with precisely engineered properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-aminocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRNVMUJMBOCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693395, DTXSID101223066
Record name tert-Butyl 3-aminocyclobutane-1-carboxylate
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Record name 1,1-Dimethylethyl cis-3-aminocyclobutanecarboxylate
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Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173205-83-8, 957793-95-2, 1192547-86-6
Record name tert-Butyl 3-aminocyclobutane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl cis-3-aminocyclobutanecarboxylate
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Record name tert-butyl 3-aminocyclobutane-1-carboxylate
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Record name rac-tert-butyl (1r,3r)-3-aminocyclobutane-1-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Tert Butyl 3 Aminocyclobutanecarboxylate and Its Derivatives

Stereoselective Synthesis of Cyclobutane (B1203170) Amines and Carboxylates

Achieving stereochemical control is a paramount challenge in the synthesis of substituted cyclobutanes. Methodologies are often designed to selectively produce specific diastereomers and enantiomers.

Chemo- and diastereoselectivity involve controlling which functional groups react and the relative spatial arrangement of substituents at multiple stereocenters. A notable strategy for the diastereoselective synthesis of 1,3-difunctionalized cyclobutanes is the ring-opening of bicyclo[1.1.0]butanes (BCBs). nih.gov This method can overcome issues of poor diastereoselectivity often seen in radical-based reactions. nih.gov For instance, a silver Lewis acid catalyst can facilitate a polar strain-release ring-opening of BCBs with hydroxyarenes, yielding 1,1,3-trisubstituted cyclobutanes with high chemo- and diastereoselectivity. nih.gov

Another powerful technique is the Michael addition onto pre-formed cyclobutene (B1205218) rings. This approach allows for the efficient and diastereoselective formation of various aminocyclobutane esters and amides. researchgate.netrsc.org The use of a simple organic base like DBU can catalyze the addition of N-nucleophiles (such as imidazoles and other azoles) or thio-nucleophiles to cyclobutene systems, resulting in products with high diastereomeric ratios (>95:5 dr). researchgate.netrsc.org

MethodKey Reagents/CatalystSubstratesProduct TypeDiastereoselectivity (dr)
Strain-Release Ring OpeningAgBF₄ (π-acid catalyst)Bicyclo[1.1.0]butanes, Hydroxyarenes1,1,3-Trisubstituted CyclobutanesExcellent
Aza-Michael AdditionDBU (organic base)Cyclobutenes, N-HeterocyclesN-Heterocycle-substituted Cyclobutanes>95:5
Sulfa-Michael AdditionDBU (organic base)Cyclobutenes, ThiolsThio-substituted Cyclobutanes>95:5

This table presents a summary of diastereoselective methods for synthesizing functionalized cyclobutanes.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or chiral auxiliaries. One method involves the deprotonation of an enantiopure (R,R)-1,2-dicyclohexyl-1,2-ethanediol 1-chloro-4-cyanobutylboronate. nih.gov This process, using LDA and magnesium bromide, yields (R)-(trans-2-cyanocyclobutyl)boronic esters in high diastereomeric and enantiomeric purity. nih.gov The chiral diol acts as an auxiliary, directing the stereochemical outcome of the cyclization. nih.gov

Catalytic enantioselective methods are also prominent. For example, the sulfa-Michael addition to cyclobutenes can be rendered enantioselective by using a chiral chinchona-based squaramide bifunctional acid–base catalyst. rsc.org This approach has been used to synthesize thio-substituted cyclobutanes with high yields and excellent enantioselectivity (er up to 99.7:0.3). rsc.org Biocatalytic resolutions, using enzymes like Porcine pancreatic lipase (B570770) (PPL), can also discriminate between enantiomers of cyclobutane alcohols to provide optically pure esters and alcohols. mdpi.com

ApproachCatalyst / AuxiliaryReaction TypeProductEnantioselectivity (er)
Chiral Auxiliary(R,R)-1,2-dicyclohexyl-1,2-ethanediolIntramolecular cyclization(R)-(trans-2-cyanocyclobutyl)boronic estersHigh
Asymmetric CatalysisChinchona-based squaramideSulfa-Michael AdditionThio-substituted Cyclobutanesup to 99.7:0.3
Biocatalytic ResolutionPorcine pancreatic lipase (PPL)TransesterificationOptically pure cyclobutane esters/alcoholsHigh

This table summarizes various enantioselective strategies for producing chiral cyclobutane derivatives.

Key Reactions and Precursor Chemistry

The construction and functionalization of the cyclobutane core rely on several key chemical transformations, including ring formation, functional group interconversions, and the strategic use of protecting groups.

The [2+2] cycloaddition is a fundamental reaction for constructing four-membered rings. This reaction involves the joining of two molecules containing double bonds (or one molecule with two double bonds) to form a cyclobutane ring. These reactions can be initiated thermally, photochemically, or under high pressure. mdpi.comru.nl

High-pressure (hyperbaric) conditions are particularly effective for promoting [2+2] cycloadditions that may not proceed under ambient conditions. researchgate.netru.nl For example, the reaction between sulfonyl allenes and benzyl (B1604629) vinyl ether at 15 kbar can produce cyclobutane cores in high yields (83-92%). ru.nl The mechanism of these cycloadditions can be either diradical or dipolar. ru.nl Photochemical [2+2] cycloadditions can also achieve outstanding regio-, diastereo-, and enantioselectivity, especially when directed by a chiral hydrogen-bonding template. mdpi.com

Reaction TypeConditionsSubstratesKey Features
Hyperbaric [2+2] Cycloaddition15 kbar, 50°CSulfonyl allenes, Vinyl ethersHigh yields (83-92%), enables difficult cycloadditions
Photochemical [2+2] CycloadditionLow temperature, Chiral H-bonding templateIsoquinolone, AlkenesExcellent yields (86-98%), high regio-, diastereo-, and enantioselectivity
Thermal [2+2] CycloadditionHeating2-Acylaminoacrylates, AlkenesForms substituted cyclobutane skeletons via a Michael-Dieckmann-type process

This table outlines different strategies for [2+2] cycloaddition to form cyclobutane rings.

Reduction reactions are essential for converting precursor functional groups into the desired amine and carboxylate moieties or their precursors. For instance, a ketone on the cyclobutane ring can be reduced to a hydroxyl group, which can then be converted to an amine. A highly trans-diastereoselective synthesis of tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate was achieved through the reduction of the corresponding ketone using a ketoreductase (KRED) catalyst, affording a diastereomeric ratio of ~98:2. nih.gov

Biocatalytic asymmetric reduction is a powerful tool. The reduction of tert-butyl acetoacetate (B1235776) using the yeast Saccharomyces cerevisiae B5 as a catalyst can produce (S)-tert-butyl 3-hydroxybutyrate (B1226725) with high optical purity. researchgate.net Chemical reductions, such as the conversion of an oxime to an amine, are also employed, although they may offer lower selectivity compared to modern chemo- and biocatalytic methods. nih.gov

Protecting groups are indispensable in multi-step organic synthesis to mask reactive functional groups, such as amines, preventing them from undergoing unwanted reactions. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. total-synthesis.comwikipedia.orgnumberanalytics.com

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgfishersci.co.uk This forms a stable carbamate (B1207046). total-synthesis.com

Deprotection, or the removal of the Boc group, is readily accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or with hydrochloric acid (HCl) in methanol. wikipedia.orgnih.gov This acid-lability makes the Boc group orthogonal to other protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis), allowing for selective deprotection in complex molecules. total-synthesis.com

ProcessCommon ReagentsSolvent(s)Key Features
Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP)Water, THF, AcetonitrileHigh yields, mild conditions, forms a stable carbamate. fishersci.co.uk
Deprotection Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Dichloromethane, Methanol, AcetonitrileFast reaction at room temperature, regenerates the free amine. wikipedia.orgfishersci.co.uknih.gov

This table details the common reagents and conditions for the protection and deprotection of amines using the Boc group.

Novel Synthetic Route Development for Functionalized Cyclobutane Building Blocks

The synthesis of functionalized cyclobutanes, including derivatives of tert-butyl 3-aminocyclobutanecarboxylate, is an area of intensive research, driven by their prevalence in medicinally important molecules and their utility as versatile synthetic intermediates. nih.govchemistryviews.orgrsc.org Traditional methods often face challenges in controlling stereochemistry and require multi-step procedures. chemistryviews.orgacs.org Consequently, modern organic synthesis has focused on developing novel, more efficient, and stereoselective routes to these valuable scaffolds. Key strategies include cascade reactions, the functionalization of strained intermediates, direct C–H bond activation, and innovative cycloaddition methodologies.

Cascade Reactions for Enantioenriched Cyclobutanes

A significant advance in cyclobutane synthesis involves cascade reactions that construct the four-membered ring with high stereocontrol in a single operation. One such method is an Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] photocycloaddition. chemistryviews.orgacs.org This approach allows for the synthesis of enantioenriched oxa- nih.govnih.gov-bicyclic heptanes, which are valuable precursors to functionalized cyclobutanes. chemistryviews.org

The reaction proceeds by reacting cinnamyl alcohols with allyl acetates under mild conditions at room temperature, utilizing a dual catalytic system. chemistryviews.orgacs.org An iridium complex with a chiral ligand catalyzes the asymmetric etherification, while a separate iridium-based photosensitizer facilitates the subsequent [2+2] cycloaddition under blue LED irradiation. chemistryviews.orgacs.org A key advantage of this method is its operational simplicity, as all starting materials and catalysts are added simultaneously without the need to isolate intermediates. chemistryviews.orgacs.org The process demonstrates a broad substrate scope and consistently delivers products in good yields with high diastereo- and enantioselectivity. acs.org

Table 1: Selected Substrate Scope for Ir-Catalyzed Cascade Synthesis of Cyclobutanes acs.org Reaction Conditions: Substrates (0.2 mmol), [Ir(cod)Cl]₂ (3 mol %), (S)-L1 (12 mol %), Ir(dFppy)₃ (2 mol %), and 3,5-Cl₂C₆H₃CO₂H (0.5 equiv) in toluene (B28343) at room temperature under blue LEDs.

Entry Cinnamyl Alcohol Substituent Allyl Acetate Substituent Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
1 4-MeC₆H₄ Phenyl 81 10:1 >99
2 4-FC₆H₄ Phenyl 75 10:1 >99
3 4-ClC₆H₄ Phenyl 78 12:1 >99
4 2-Naphthyl Phenyl 71 9:1 >99
5 3,5-Me₂C₆H₃ Phenyl 85 12:1 >99

Strain-Release Functionalization of Bicyclobutanes

Bicyclobutanes are highly strained molecules that serve as intriguing precursors for the synthesis of densely functionalized cyclobutanes through strain-releasing reactions. nih.gov A novel, three-component process has been developed that combines Rhodium-catalyzed bicyclobutanation with a subsequent Copper-catalyzed homoconjugate addition. nih.gov This procedure can be conveniently carried out in a single flask. nih.gov

The process begins with the enantioselective bicyclobutanation of an α-allyl-α-diazoester, such as t-butyl (E)-2-diazo-5-arylpent-4-enoate, using a chiral dirhodium catalyst (Rh₂(S-NTTL)₄) to produce an enantiomerically enriched bicyclobutane intermediate. nih.gov This intermediate then undergoes a Cu-catalyzed homoconjugate addition with a Grignard reagent. The resulting enolate can be trapped to yield highly functionalized cyclobutanes. The diastereoselectivity of the final product can often be significantly improved by epimerization with a base like potassium tert-butoxide (tBuOK). nih.gov

Table 2: Homoconjugate Addition to Bicyclobutane Intermediates nih.gov The initial bicyclobutane was synthesized from t-butyl (E)-2-diazo-5-phenylpent-4-enoate. The subsequent homoconjugate addition was performed in a single flask.

Entry Grignard Reagent (R-MgX) Product Yield (%) Diastereomeric Ratio (dr) after Epimerization
1 Phenylmagnesium bromide 80 21:1
2 Methylmagnesium chloride 75 17:1
3 Ethylmagnesium chloride 82 19:1
4 Benzylmagnesium chloride 68 20:1
5 p-Methoxyphenylmagnesium bromide 78 18:1

Direct C–H Functionalization Routes

A paradigm shift in synthetic strategy involves the direct functionalization of otherwise inert C–H bonds, bypassing the need for pre-installed functional groups. acs.orgnih.gov This approach offers a more atom- and step-economical route to substituted cyclobutanes. acs.org Despite the inherent strength of C–H bonds in a cyclobutane ring, which possess greater s-character than those in unstrained systems, successful catalytic methods have been developed. nih.gov

Rhodium(II)-catalyzed C–H insertion reactions have been employed to functionalize arylcyclobutanes. nih.gov Using a chiral rhodium catalyst, such as Rh₂(S-TCPTAD)₄, various aryl diazoacetates can be reacted with arylcyclobutanes to generate 1,1-disubstituted and 1,3-disubstituted products with good regio- and stereoselectivity. nih.gov

Furthermore, palladium catalysis has enabled the transannular γ-C–H arylation of cyclobutane carboxylic acids. nih.govsubstack.com This transformation is particularly challenging due to the ring strain and the presence of more accessible β-C–H bonds. nih.gov The challenge was overcome by using a specific combination of a SulfonaPyridone ligand (L3) and a monodentate pyridone ligand (L4), which facilitates a double C–H activation pathway to achieve high selectivity for the γ-position. substack.com This method provides direct access to a valuable class of compounds that previously required lengthy synthetic sequences. nih.gov

Modern Cycloaddition Strategies

[2+2] cycloaddition remains a fundamental and powerful tool for constructing cyclobutane rings. researchgate.net Recent innovations have focused on expanding the scope and controlling the stereoselectivity of these reactions. A notable development is the cobalt-catalyzed enantioselective [2+2] cycloaddition between a wide variety of alkynes and alkenyl derivatives. nih.gov This method is significant because it is not limited to activated or highly reactive substrates, which has been a major constraint of previous approaches. The reaction employs catalysts derived from earth-abundant cobalt and provides access to a diverse set of over 50 different cyclobutenes with excellent enantioselectivities, typically in the range of 86–97% ee. nih.gov These cyclobutene products are versatile intermediates that can be readily transformed into highly functionalized saturated cyclobutanes. nih.gov

Stereochemical Analysis and Conformational Landscapes of Tert Butyl 3 Aminocyclobutanecarboxylate

Isomeric Forms: cis- and trans-Diastereomers and their Implications

Tert-butyl 3-aminocyclobutanecarboxylate exists as two distinct diastereomers: cis and trans. These isomers are defined by the relative orientation of the amino (-NH₂) and tert-butyl carboxylate (-COOC(CH₃)₃) groups attached to the cyclobutane (B1203170) ring. In the cis-isomer, both substituents are located on the same face of the ring, while in the trans-isomer, they are on opposite faces. khanacademy.orgyoutube.com

Furthermore, the stereochemistry dictates the accessibility of the amino and ester functional groups. In the cis-isomer, the proximity of the two bulky groups can lead to steric hindrance, potentially influencing their reactivity in chemical transformations. Conversely, the functional groups in the trans-isomer are more exposed. Understanding these isomeric differences is fundamental, as the biological activity of cyclobutane-containing molecules in medicinal chemistry is often highly dependent on their specific three-dimensional structure. nih.govnih.gov

Featurecis-Isomertrans-Isomer
Substituent OrientationAmino and carboxylate groups on the same face of the ring.Amino and carboxylate groups on opposite faces of the ring.
Expected Relative PolarityLikely possesses a larger net dipole moment due to the arrangement of polar groups.May have a smaller net dipole moment, potentially approaching non-polar depending on conformation.
Steric EnvironmentFunctional groups are in closer proximity, potentially leading to increased steric hindrance.Functional groups are more spatially separated and accessible.
Thermodynamic StabilityGenerally less stable due to greater steric strain between substituents.Generally more stable due to reduced steric strain.

Conformational Analysis of Cyclobutane Rings

The four-membered ring of cyclobutane is not planar. Its conformation is a balance between angle strain and torsional strain, leading to a puckered structure. dalalinstitute.com

Ring Puckering and Conformational Preference

If the cyclobutane ring were perfectly flat, the C-C-C bond angles would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, resulting in considerable angle strain. masterorganicchemistry.com A planar conformation would also force all hydrogen atoms on adjacent carbons into fully eclipsed positions, creating high torsional strain. libretexts.org To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation. dalalinstitute.comlibretexts.org In this arrangement, one carbon atom is bent out of the plane formed by the other three, with a dihedral angle of about 25-30 degrees. libretexts.org This puckering reduces the eclipsing interactions between adjacent C-H bonds, although it slightly increases angle strain by decreasing the bond angles to around 88°. libretexts.org The molecule rapidly interconverts between equivalent puckered conformations at room temperature, with a relatively low energy barrier to this "ring-flipping". acs.org

Influence of Substituents on Ring Conformation

The presence of substituents, particularly bulky ones like the amino and tert-butyl carboxylate groups, significantly influences the conformational preference of the cyclobutane ring. acs.orgnih.gov Substituents can occupy two types of positions in the puckered ring: pseudo-axial (pointing more perpendicular to the ring's general plane) and pseudo-equatorial (pointing more outwards from the ring's perimeter).

The voluminous tert-butyl group has a strong preference for the less sterically hindered pseudo-equatorial position to minimize unfavorable steric interactions with other atoms on the ring. researchgate.netchegg.com This preference is the dominant factor in determining the most stable conformation for both the cis and trans isomers of this compound.

For the trans-isomer , the lowest energy conformation will have both the tert-butyl carboxylate group and the amino group in pseudo-equatorial positions.

For the cis-isomer , it is impossible for both groups to be pseudo-equatorial simultaneously. Given the large size of the tert-butyl group, the most stable conformation will be the one where the tert-butyl carboxylate group occupies a pseudo-equatorial position, forcing the amino group into a less favorable pseudo-axial position.

ParameterDescription
Ring ConformationNon-planar, puckered "butterfly" shape. dalalinstitute.comlibretexts.org
Puckering AngleApproximately 25-30 degrees out of the plane. libretexts.org
Driving Force for PuckeringMinimization of torsional strain from eclipsed C-H bonds. masterorganicchemistry.comlibretexts.org
Preferred Substituent Position (Bulky Groups)Pseudo-equatorial to reduce steric strain (1,3-diaxial-like interactions). acs.orgnih.gov

Theoretical and Computational Studies on Molecular Conformation

Due to the dynamic nature and subtle energy differences between conformations, theoretical and computational methods are invaluable tools for studying the conformational landscapes of molecules like this compound. researchgate.net

Molecular Mechanics and Quantum Chemical Calculations

Molecular Mechanics (MM) employs classical physics-based force fields to rapidly calculate the potential energy of a molecule as a function of its geometry. bris.ac.uk This method is computationally efficient and allows for the exploration of a wide conformational space to identify low-energy structures.

Quantum Chemical Calculations , such as Density Functional Theory (DFT), provide a more accurate and detailed description by solving approximations of the Schrödinger equation. rsc.orgnih.gov These calculations yield precise information on molecular geometries, relative energies of different isomers and conformers, and the energy barriers for conformational changes like ring inversion. acs.orgarxiv.org For substituted cyclobutanes, DFT calculations can accurately predict the preferred puckering angles and the energy penalty associated with placing bulky substituents in pseudo-axial positions. acs.orgresearchgate.net

Simulation of Conformational Dynamics

Molecular Dynamics (MD) simulations use the forces derived from either MM or quantum calculations to simulate the motion of atoms over time, providing a dynamic picture of molecular behavior. nih.govnih.gov MD simulations allow researchers to observe the transitions between different puckered states of the cyclobutane ring and the rotational movements of the substituent groups. acs.orgnih.gov This approach goes beyond static minimum-energy structures to reveal the relative populations of different conformers at a given temperature and how the molecule explores its potential energy surface over time, offering a more complete understanding of its conformational flexibility. mdpi.com

MethodPrincipleKey Outputs for Conformational AnalysisComputational Cost
Molecular Mechanics (MM)Classical mechanics (balls and springs model) with parameterized force fields. bris.ac.ukRapid identification of stable conformers, steric energies.Low
Quantum Chemical Calculations (e.g., DFT)Approximation of the Schrödinger equation to describe electron distribution. rsc.orgnih.govAccurate geometries, relative energies of conformers, transition state energies (energy barriers). acs.orgHigh
Molecular Dynamics (MD) SimulationNewton's laws of motion applied to atoms over time, using forces from MM or QM. nih.govDynamic trajectories of atoms, conformational flexibility, populations of conformers over time. acs.orgmdpi.comVariable (High to Very High)

Tert Butyl 3 Aminocyclobutanecarboxylate As a Versatile Chemical Building Block

Application in Organic Synthesis

The unique structural characteristics of tert-butyl 3-aminocyclobutanecarboxylate, namely its strained cyclobutane (B1203170) scaffold and its orthogonally reactive functional groups, make it a valuable intermediate in modern organic synthesis.

This compound serves as a crucial starting material for constructing more complex molecular architectures. The cyclobutane ring imparts conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets. The tert-butyl ester provides robust protection for the carboxylic acid functionality, which is stable under a variety of reaction conditions, yet can be selectively removed under acidic conditions. nih.govchemrxiv.org This allows chemists to perform extensive modifications on the amino group without affecting the ester.

Once modifications at the amino position are complete, the tert-butyl group can be cleaved to reveal the carboxylic acid. This newly deprotected functional group can then participate in further reactions, such as amide bond formation, extending the molecular complexity. This stepwise approach, enabled by the specific nature of the building block, is fundamental to the synthesis of advanced intermediates for pharmaceuticals and other functional organic materials. The synthesis of L-γ-methyleneglutamic acid amide prodrugs, for example, involves the esterification of a related cyclic precursor with tert-butyl acetate, followed by further modifications. nih.gov

In medicinal chemistry, a scaffold is a core molecular structure upon which various substituents are attached to create a library of related compounds. The rigid, non-planar structure of the cyclobutane ring in this compound makes it an excellent scaffold for exploring three-dimensional chemical space. researchgate.net

The amino and carboxylate groups act as synthetic handles or "exit vectors" from the central scaffold. A wide array of chemical moieties can be appended to these points, leading to significant structural diversity from a single starting scaffold. This process, often referred to as diversity-oriented synthesis, is a powerful strategy for discovering novel bioactive molecules. youtube.com For example, the amino group can be acylated, alkylated, or sulfonated, while the carboxylate group (after deprotection) can be converted into a variety of amides or other carboxylic acid derivatives. This allows for the systematic modification of a molecule's properties, such as polarity, size, and hydrogen bonding capacity, to optimize its biological activity.

Functional Group Diversification Reaction Resulting Moiety
Amino GroupAcylationAmide
SulfonylationSulfonamide
Reductive AminationSecondary/Tertiary Amine
Carboxylate Group (after deprotection)Amide CouplingSubstituted Amide
EsterificationDifferent Ester
ReductionPrimary Alcohol

This table illustrates the potential for structural diversification using the functional groups of this compound as starting points.

Integration into Combinatorial Chemistry Libraries

Combinatorial chemistry is a set of techniques used to synthesize a large number of compounds in a single process, creating a "library" of molecules. nih.gov These libraries are then screened for biological activity to identify promising new drug leads. youtube.comijpsonline.com Bifunctional building blocks like this compound are ideally suited for integration into combinatorial library synthesis due to their capacity for systematic modification. researchgate.net

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry, where molecules are built step-by-step on an insoluble polymer resin support. walshmedicalmedia.com The use of a tert-butyl ester in the building block is highly compatible with the widely used Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy in peptide and small molecule synthesis. seplite.com

While solid-phase synthesis is powerful for creating large libraries, solution-phase parallel synthesis offers advantages for creating smaller, more focused libraries where purification and characterization of each compound are required. researchgate.netresearchgate.net In this technique, reactions are carried out in an array of separate reaction vessels (e.g., in a 96-well plate format).

This compound is also suitable for this methodology. Its structure lends itself to a sequence of reactions where different building blocks can be added in parallel to either the amino or carboxylate function. The solubility of the molecule and its intermediates in common organic solvents facilitates reaction monitoring and purification by standard techniques like liquid chromatography. This approach allows for the rapid generation of a series of analogs for structure-activity relationship (SAR) studies. researchgate.net

Functionalization and Derivatization Strategies

The synthetic utility of this compound is rooted in the distinct reactivity of its two functional groups, which allows for a wide range of derivatization strategies.

The primary amino group is a versatile nucleophile that can undergo a variety of transformations. Standard organic reactions can be used to convert it into amides, sulfonamides, ureas, thioureas, and secondary or tertiary amines through acylation, sulfonylation, reaction with isocyanates, and reductive amination, respectively. gsconlinepress.com The tert-butyl carbamate (B1207046) (Boc) protecting group is often used in these synthetic sequences to temporarily mask the amine's reactivity when modifications are desired elsewhere in a molecule. gsconlinepress.com

The tert-butyl ester, while generally stable, serves as a protecting group for the carboxylic acid. nih.gov It can be selectively hydrolyzed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, to yield the free carboxylic acid. nih.gov This free acid is a key intermediate for further functionalization, most commonly through amide bond formation with a diverse range of amines to produce a library of amides. This transformation is central to many drug discovery programs. The development of efficient methods for the synthesis of tertiary butyl esters remains an active area of research. rsc.org

Starting Group Reagents/Conditions Product Functional Group Reference
Primary AmineAcid Chloride / BaseAmide gsconlinepress.com
Primary AmineSulfonyl Chloride / BaseSulfonamide researchgate.net
Primary AmineDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Boc-protected Amine gsconlinepress.com
Tert-butyl EsterTrifluoroacetic Acid (TFA)Carboxylic Acid nih.gov
Carboxylic AcidAmine / Coupling AgentAmide nih.gov

This table summarizes common functionalization strategies for the primary amine and tert-butyl ester moieties of the title compound.

Modifications of the Amino and Carboxylate Groups

The presence of both a primary amine and a tert-butyl protected carboxylic acid allows for a variety of selective chemical transformations. These functional groups can be modified independently to build more complex molecular architectures.

The primary amino group is a versatile handle for introducing substituents through N-acylation, N-alkylation, or by serving as a nucleophile in various coupling reactions. Common modifications include the formation of amides, sulfonamides, and carbamates. Reductive alkylation, for instance, allows for the conversion of the primary amine into secondary or tertiary amines, which can significantly alter the molecule's properties. nih.gov

The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. nii.ac.jp It is stable to a wide range of reaction conditions, including those that are nucleophilic or basic. This allows for extensive modification of the amino group without affecting the ester. When desired, the tert-butyl group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane, to unmask the free carboxylic acid. This carboxylic acid can then participate in further reactions, such as amide bond formation with other amines or reduction to a primary alcohol.

Below is a table summarizing key modifications of these functional groups:

Functional GroupReaction TypeReagentsProduct Functional Group
Amino GroupN-AcylationAcyl chloride, AnhydrideAmide
Amino GroupN-SulfonylationSulfonyl chlorideSulfonamide
Amino GroupN-Alkylation (Reductive)Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Secondary/Tertiary Amine
Amino GroupCarbamate FormationBoc-anhydride, Cbz-ClBoc/Cbz-protected Amine
Carboxylate GroupDeprotection (Ester Hydrolysis)Trifluoroacetic Acid (TFA)Carboxylic Acid
Carboxylate GroupReduction (after deprotection)LiAlH₄, BH₃Primary Alcohol

Introduction of Diverse Side Chains and Chemical Moieties

The strategic introduction of side chains and other chemical groups onto the cyclobutane ring is crucial for developing new chemical entities with tailored properties. The versatility of this compound and its precursors, such as tert-butyl 3-oxocyclobutanecarboxylate, provides multiple avenues for such modifications. chembk.comchembk.com

One of the most effective strategies for introducing diversity is through the use of the keto-precursor, tert-butyl 3-oxocyclobutanecarboxylate. nih.gov The ketone at the 3-position is a versatile functional handle. For example, reductive amination with a wide range of primary or secondary amines can be used to synthesize a library of N-substituted analogues of this compound. Furthermore, the ketone can undergo nucleophilic additions, such as Grignard or Wittig-type reactions, to install various carbon-based side chains at the 3-position.

Once the amino group is in place, it can also be used to direct or introduce further functionality, although modifications often begin from a more versatile precursor. For instance, the amino group can be transformed into other functional groups, or it can be used to attach larger and more complex chemical moieties through amide or other linkages. nih.gov Research on related cyclobutane building blocks has also demonstrated the introduction of fluorine-containing groups, which are of significant interest in medicinal chemistry. researchgate.net

The following table outlines strategies for introducing diverse side chains:

Starting MaterialReaction TypeReagentsResulting Moiety/Side Chain
tert-butyl 3-oxocyclobutanecarboxylateReductive AminationR¹R²NH, Reducing AgentN-substituted amino group (-NR¹R²)
tert-butyl 3-oxocyclobutanecarboxylateGrignard ReactionR-MgBrTertiary alcohol with R-group side chain
tert-butyl 3-oxocyclobutanecarboxylateWittig ReactionPh₃P=CHRAlkene side chain
tert-butyl 3-hydroxycyclobutanecarboxylateNucleophilic FluorinationMorph-DASTFluoro-substituted cyclobutane

Strategic Applications in Medicinal Chemistry Research and Drug Design

Design of Constrained Peptide Mimetics and Peptidomimetics

The inherent flexibility of native peptides often leads to poor metabolic stability and reduced binding affinity to biological targets. The incorporation of rigid structural elements, such as the cyclobutane (B1203170) core from tert-butyl 3-aminocyclobutanecarboxylate, is a powerful strategy to overcome these limitations.

Cyclobutane Amino Acids as Conformationally Restricted Residues

Cyclobutane amino acids (CBAAs) are non-natural amino acids that introduce significant conformational rigidity into a peptide backbone. nih.govresearchgate.net This restriction is a direct result of the puckered nature of the cyclobutane ring, which limits the available dihedral angles of the peptide chain. nih.gov By reducing the conformational freedom, the entropic penalty upon binding to a target receptor is minimized, potentially leading to enhanced binding affinity and biological activity. nih.gov The incorporation of these constrained residues allows for the stabilization of specific secondary structures, such as helices or turns, which are often crucial for biological recognition. nih.govsemanticscholar.org

The biological activity and selectivity of peptides are highly influenced by the conformational restriction of their polypeptide backbone. nih.gov For instance, analogues of the C-terminal fragment of neuropeptide Y containing cyclobutane β-amino acids have demonstrated exclusive binding to the Y4 receptor, whereas the parent peptide binds promiscuously to multiple receptor subtypes. nih.gov This highlights the power of using conformationally restricted amino acids to achieve receptor selectivity.

Development of β-Turn Mimetics and Cyclic Peptides

β-turns are critical secondary structures in peptides and proteins, facilitating chain reversal and playing a key role in molecular recognition and biological signaling. The constrained geometry of the cyclobutane ring makes it an excellent scaffold for designing β-turn mimetics. chemistryviews.org By strategically placing amino and carboxyl functionalities on the cyclobutane core, it is possible to mimic the spatial orientation of the i, i+1, i+2, and i+3 residues of a natural β-turn. nih.gov These mimetics can enforce a specific turn conformation, leading to peptides with improved stability and biological activity. nih.gov

The synthesis of peptidomimetics containing cyclobutane amino acids has been shown to induce β-hairpin secondary structures in octapeptides, demonstrating their utility in directing peptide folding. tamu.edu The benzodiazepine (B76468) nucleus, which shares similar molecular dimensions, has also been recognized as a good β-turn mimetic, further underscoring the value of conformationally restricted scaffolds in peptidomimetic design. researchgate.net

Isosteric and Bioisosteric Replacements in Peptide Backbones

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound without significantly altering its interaction with the biological target. The cyclobutane moiety can serve as a bioisostere for various structural elements within a peptide backbone. For example, a 1,3-disubstituted cyclobutane can replace a flexible ethyl linker to limit the number of possible conformations. nih.gov

Furthermore, saturated cyclobutane rings are being explored as replacements for planar aromatic rings, as their three-dimensional nature can better complement the spatial arrangements of target proteins, potentially leading to stronger binding affinities. nih.gov This approach of using bioisosteres can enhance metabolic stability, improve selectivity, and alter pharmacokinetic profiles. drughunter.com

N-Alkylation Strategies in Peptidomimetic Design

N-alkylation, particularly N-methylation, of the peptide backbone is a widely used strategy to improve the pharmacokinetic properties of peptidomimetics. upc.edunih.gov This modification eliminates the hydrogen bond donor capacity of the amide nitrogen, which can reduce susceptibility to proteolytic degradation and enhance cell permeability. upc.edunih.gov When combined with the conformational constraints imposed by a cyclobutane scaffold, N-alkylation can lead to highly stable and cell-permeable peptidomimetics. The tertiary amides formed through N-alkylation are more resistant to enzymatic cleavage, contributing to a longer biological half-life. upc.edu

Cyclobutane Scaffolds for Ligand Design and Target Interactions

Beyond peptidomimetics, the cyclobutane core serves as a versatile scaffold for the design of small molecule ligands that can precisely orient functional groups for optimal interaction with biological targets.

Development of Integrin Antagonist Chemotypes

Integrins are a family of cell surface receptors involved in cell adhesion and signaling, and they represent important targets for cancer therapy. nih.govnih.gov Antagonists of the αvβ3 integrin, which recognize the Arg-Gly-Asp (RGD) sequence, have shown promise in preclinical studies. nih.govrsc.org The cyclobutane scaffold has been successfully employed to develop novel integrin antagonist chemotypes that mimic the RGD motif. nih.govnih.gov

In this design, the cyclobutane ring acts as a rigid core, analogous to the glycine (B1666218) in the RGD sequence, to present the arginine and aspartic acid mimetic sidechains in the correct orientation for high-affinity binding to the integrin. nih.govrsc.org This approach has led to the identification of potent αvβ3 antagonists with good metabolic stability and in vivo tolerability. nih.gov The use of the cyclobutane core is hypothesized to improve the pharmacokinetic properties of these antagonists compared to those with more flexible or aromatic scaffolds. rsc.org

Table of Research Findings on Cyclobutane-Based Integrin Antagonists

Compound/ChemotypeTarget IntegrinKey FindingsReference(s)
Cyclobutane RGD-mimeticsαvβ3The cyclobutane core effectively orients arginine and aspartate mimetic sidechains for high affinity. nih.gov, rsc.org
ICT9055β3 integrinsA dual β3 integrin antagonist with a cyclobutane scaffold. brad.ac.uk
ICT9072β3 and αvβ5 integrinsShowed activity against multiple integrins, leading to greater inhibition of cancer cell migration. brad.ac.uk
Tetrahydronaphthyridine-containing cyclobutanesαvβ3Identified as effective antagonists in cell-based adhesion and invasion assays. nih.gov

Exploration in the Design of Enzyme Inhibitors

The unique puckered structure of the cyclobutane core in this compound offers a strategic advantage in the design of enzyme inhibitors. nih.gov This rigid framework allows for the precise positioning of pharmacophoric elements into the binding pockets of enzymes, potentially leading to enhanced potency and selectivity. nih.gov The tert-butyl ester group can serve as a bulky hydrophobic moiety or as a protected carboxylic acid that can be deprotected in later synthetic steps to interact with polar residues in an enzyme's active site.

One of the key strategies in enzyme inhibitor design is the use of rigid scaffolds to minimize the entropic penalty upon binding. nih.gov Flexible molecules lose more conformational entropy when they bind to a target, which is energetically unfavorable. By using a pre-organized scaffold like this compound, the molecule is already closer to its bioactive conformation, leading to a more favorable binding affinity.

Research into related structures has demonstrated the utility of the cyclobutane motif. For instance, cyclobutane derivatives have been incorporated into inhibitors of enzymes like the p97 ATPase, where the cyclobutyl group fits well into a hydrophobic pocket. nih.gov Similarly, in the development of allosteric AKT inhibitors, a cyclobutylamine (B51885) was installed on a benzylic position, where it was shown to engage in crucial bidentate hydrogen bonds within the binding pocket, enabled by the positioning of the cyclobutane ring in a hydrophobic region. nih.gov While not directly involving this compound, these examples highlight the rational design principles that can be applied to it. A chemoenzymatic strategy has also been reported for the synthesis of a key intermediate containing a tert-butyl carbamate (B1207046) functional group, which is a critical component in the development of IRAK4 inhibitors. researchgate.net

The application of this compound in this area can be envisioned through various modifications. The amino group can be acylated or alkylated to introduce functionalities that target specific residues, while the tert-butyl ester can be maintained to occupy a hydrophobic sub-pocket or hydrolyzed to a carboxylic acid to form salt bridges or hydrogen bonds.

Table 1: Potential Applications of this compound in Enzyme Inhibitor Design
Structural FeaturePotential Role in InhibitionExample Target Class
Rigid Cyclobutane ScaffoldReduces entropic penalty upon binding, precise orientation of substituents. nih.govKinases, Proteases
Amino GroupCan be functionalized to form hydrogen bonds or other key interactions. nih.govSerine Proteases, Transferases
Tert-butyl EsterActs as a hydrophobic anchor or a protected acid for polar interactions.Hydrolases, ATPases nih.gov

Scaffolds for Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is implicated in numerous diseases. rsc.orgrsc.org Targeting these extensive and often shallow interfaces with small molecules is a significant challenge in drug discovery. researchgate.net Small, rigid scaffolds like this compound are valuable tools in this context, as they can be used to project key functionalities in a defined spatial orientation to mimic the binding epitopes of a protein, such as a critical alpha-helix or beta-turn.

The modulation of PPIs can be achieved through either inhibition or stabilization. nih.gov this compound can serve as a central scaffold to build molecules for either purpose. The amino and carboxylate groups can be elaborated to mimic the side chains of key amino acid residues ("hot spots") that are critical for the PPI. For example, the amino group could be derivatized to mimic a lysine (B10760008) side chain, while the carboxylate could mimic an aspartate or glutamate (B1630785) side chain.

Recent studies have shown that amino acids and their derivatives can modulate PPIs in solution. nih.gov This provides a rationale for using amino acid-like scaffolds such as this compound to design PPI modulators. The constrained nature of the cyclobutane ring provides a more defined vector for the appended functional groups compared to a flexible aliphatic chain, which can be crucial for effective binding at a protein interface.

An example of a protein class where such scaffolds could be applied is the 14-3-3 protein family, which are hub proteins that regulate the function of many other proteins through PPIs. rsc.org The development of small molecules that can either stabilize or disrupt these interactions is an active area of research. A rigid scaffold derived from this compound could be designed to present the necessary pharmacophoric features to bind at the 14-3-3 interface with a partner protein.

Table 2: Strategic Use of this compound as a PPI Modulator Scaffold
Scaffold FeatureAdvantage in PPI ModulationPotential Target Interaction
Defined 3D GeometryMimics secondary protein structures (e.g., turns).Binding to shallow grooves or hot spots on protein surfaces.
Bifunctional Nature (Amine and Ester)Allows for the introduction of diverse side-chains to mimic key amino acid residues. nih.govHydrogen bonding, salt bridges, hydrophobic interactions.
RigidityReduces the entropic cost of binding to a protein surface. nih.govEnhanced affinity and specificity.

Structure-Activity Relationship (SAR) Studies in the Context of Cyclobutane Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, systematically exploring how chemical structure modifications affect biological activity. researchgate.net In the context of derivatives of this compound, SAR studies provide crucial insights into how the unique properties of the cyclobutane ring can be harnessed for optimal target engagement.

Impact of Cyclobutane Stereochemistry on Binding Design

The non-planar, puckered nature of the cyclobutane ring results in distinct stereoisomers (cis and trans) for 1,3-disubstituted derivatives like this compound. nih.gov The relative orientation of the amino and tert-butoxycarbonyl groups is significantly different in these isomers, which has a profound impact on how the molecule can interact with a biological target.

Cis-isomer: In the cis-isomer, the amino and ester groups are on the same face of the cyclobutane ring. This arrangement may be ideal for chelating a metal ion in a metalloenzyme or for interacting with two adjacent residues in a binding pocket.

Trans-isomer: In the trans-isomer, the functional groups are on opposite faces of the ring, projecting them in divergent vectors. This can be advantageous for spanning a larger binding site or for simultaneously interacting with two distinct sub-pockets of a receptor.

The choice of stereoisomer is therefore a critical design element. An X-ray co-crystal structure of a ligand bound to its target can reveal the optimal spatial arrangement of functional groups, guiding the selection of the appropriate cyclobutane isomer for synthesis. nih.gov For example, if a target protein has two key interaction points that are relatively far apart, the trans-isomer would likely be a better starting point for inhibitor design. Conversely, if the interaction points are close together, the cis-isomer might provide a better fit. This stereochemical control allows medicinal chemists to fine-tune the presentation of pharmacophores, a level of precision not easily achieved with more flexible scaffolds.

Rational Design Principles for Enhanced Target Affinity

Rational drug design aims to develop new therapeutic agents based on a known biological target. mdpi.comresearchgate.net For derivatives of this compound, several rational design principles can be applied to enhance target affinity.

One key principle is conformational restriction . As mentioned previously, replacing a flexible linker in a known ligand with a rigid cyclobutane ring can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. nih.gov The 1,3-disposition of the functional groups on this compound makes it an excellent replacement for flexible linkers like a propyl or butyl chain.

Another principle is the exploitation of hydrophobic pockets . The tert-butyl group is a classic hydrophobic moiety that can effectively fill small, greasy pockets in a protein, displacing water molecules and contributing favorably to the binding energy. nih.gov The cyclobutane ring itself can also participate in favorable hydrophobic interactions. nih.gov SAR studies can explore the optimal size and shape of this hydrophobic group; for instance, replacing the tert-butyl group with smaller (e.g., isopropyl) or larger (e.g., adamantyl) groups can probe the limits of the hydrophobic pocket.

Furthermore, the amino group serves as a versatile handle for introducing functionalities that can form specific, high-affinity interactions such as hydrogen bonds, ionic bonds, or halogen bonds. By systematically synthesizing and testing a series of amide or sulfonamide derivatives, for example, it is possible to identify the optimal substituent that complements the electronic and steric environment of the target's binding site. nih.govnih.gov

Table 3: Rational Design Principles for Affinity Enhancement
Design PrincipleApplication to this compound DerivativesExpected Outcome
Conformational RestrictionReplacing flexible linkers with the cyclobutane scaffold. nih.govReduced entropic penalty, increased binding affinity.
Stereochemical ControlSelection of cis or trans isomers to match target topology.Optimal orientation of pharmacophores for binding.
Hydrophobic InteractionsUtilizing the tert-butyl group and cyclobutane ring to fill hydrophobic pockets. nih.govnih.govIncreased ligand efficiency and affinity.
Functional Group OptimizationDerivatization of the amino group to form specific interactions (e.g., H-bonds). nih.govEnhanced potency and selectivity.

Advanced Research Perspectives and Future Directions

Exploration of Novel Reaction Methodologies for Cyclobutane (B1203170) Functionalization

The synthesis and functionalization of cyclobutane rings are central to unlocking their potential. While traditional methods like [2+2] cycloadditions have been foundational, current research is exploring more sophisticated and efficient strategies. mdpi.com A significant area of focus is the development of catalyst-controlled C–H functionalization, which allows for the selective modification of C-H bonds within the cyclobutane core. nih.gov This approach offers a powerful tool for creating diverse substitution patterns, moving beyond substrate-controlled methods that limit the variety of accessible structures. nih.gov For example, rhodium-catalyzed intermolecular C-H insertion reactions can be fine-tuned by modulating the catalyst's ligand framework to achieve site-selective functionalization at different positions on the cyclobutane ring, such as generating chiral 1,1-disubstituted or cis-1,3-disubstituted products. nih.gov

Another innovative strategy involves a sequential C–H/C–C functionalization to produce stereospecific cis-1,3-difunctionalized cyclobutanes from readily available cyclobutyl aryl ketones. nih.gov This method utilizes a Norrish-Yang cyclization followed by a palladium-catalyzed C–C bond cleavage and functionalization, enabling the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups with high diastereoselectivity. nih.gov The growing interest in environmentally friendly procedures has also spurred the development of organocatalyzed and biocatalyzed approaches to cyclobutane synthesis. mdpi.comresearchgate.net These methods represent a shift away from metal-catalyzed transformations and towards more sustainable synthetic protocols. mdpi.com

Future work will likely continue to refine these methodologies, aiming for greater control over stereochemistry, improved efficiency, and a broader substrate scope. The development of novel tandem reactions, which combine multiple transformations into a single synthetic operation, also holds promise for streamlining the synthesis of complex cyclobutane-containing molecules. researchgate.net

Methodology Description Key Advantages
Catalyst-Controlled C–H FunctionalizationSelective activation and modification of C-H bonds using tunable catalysts (e.g., rhodium-based). nih.govEnables access to novel chemical space by creating diverse substitution patterns (e.g., 1,1- and 1,3-disubstitution) not easily accessible via other methods. nih.gov
Sequential C–H/C–C FunctionalizationA two-step process involving a Norrish-Yang cyclization followed by a palladium-catalyzed C–C cleavage/functionalization. nih.govProvides stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes with a wide range of coupling partners. nih.gov
Organo- and BiocatalysisThe use of small organic molecules or enzymes as catalysts for cyclobutane synthesis and functionalization. mdpi.comOffers eco-friendly alternatives to traditional metal-based catalysis. mdpi.comresearchgate.net
[2+2] CycloadditionsA common and efficient photochemical or thermal reaction to form the cyclobutane ring. mdpi.comA foundational method for constructing the cyclobutane core from alkenes or ketenes. mdpi.com

Integration with Advanced Computational Design and Artificial Intelligence in Chemical Synthesis

The intersection of computational chemistry and artificial intelligence (AI) is set to revolutionize the design and synthesis of cyclobutane-containing molecules. Computational tools are increasingly used to guide the development of fragment libraries for fragment-based drug discovery (FBDD). whiterose.ac.ukresearchgate.net By using techniques like Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis, researchers can design libraries of 3D cyclobutane fragments with high chemical and spatial diversity. whiterose.ac.ukresearchgate.net This shape-guided design allows for the creation of unique scaffolds that are underrepresented in existing screening collections. whiterose.ac.ukresearchgate.net

AI and machine learning are also transforming retrosynthetic analysis, the process of planning a chemical synthesis in reverse. nih.govresearchgate.net While organic reactions are complex and often have exceptions, AI algorithms can learn from vast reaction databases to predict viable synthetic pathways. nih.gov These systems can propose retrosynthetic steps and rank potential reactions, assisting chemists in designing efficient routes to target molecules. researchgate.netsemanticscholar.org Fully data-driven models using deep neural networks can even design synthetic pathways without requiring prior-knowledge rules, although their accuracy is still an area of active development. researchgate.net

Development of Cyclobutane Scaffolds for Emerging Therapeutic Modalities (e.g., PROTACs, ADCs)

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). ru.nlresearchgate.net These modalities require precise spatial positioning of different molecular components, a role for which the conformationally restricted cyclobutane core is well-suited. nih.gov

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's own machinery. nih.govcas.org A PROTAC consists of a ligand for the target protein, a ligand for the E3 ligase, and a chemical linker connecting them. cas.org The linker is a critical component, and the defined geometry of a cyclobutane scaffold can serve as a rigid and predictable linker element, helping to achieve the optimal orientation for the formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein). nih.gov The ability of cyclobutane to act as a bioisostere for other groups, such as phenyl rings or acyclic linkers, while improving physicochemical properties, is a significant advantage. ru.nlnih.gov

ADCs are a form of targeted therapy where a potent cytotoxic agent (payload) is attached to a monoclonal antibody via a linker. researchgate.net The antibody directs the payload to cancer cells, minimizing systemic toxicity. researchgate.net Cyclobutane derivatives can be incorporated into the linker or the payload itself. As part of the linker, the cyclobutane's rigidity can influence the stability and release characteristics of the payload. Furthermore, the development of antibody-PROTAC conjugates (Ab-PROTACs) represents a new frontier, combining the cell-targeting specificity of antibodies with the protein-degrading power of PROTACs. mdpi.com In these constructs, cyclobutane scaffolds could play a key role in the linker design, ensuring proper release and activity of the PROTAC molecule within the target cell. mdpi.com

Therapeutic Modality Role of Cyclobutane Scaffold Potential Advantages
PROTACs Can serve as a rigid linker connecting the target protein ligand and the E3 ligase ligand. nih.govProvides conformational restriction to optimize ternary complex formation; can improve physicochemical properties like metabolic stability. ru.nlnih.gov
ADCs Can be incorporated into the chemical linker connecting the antibody to the cytotoxic payload. researchgate.netInfluences the stability and release profile of the payload; offers unique structural diversity for linker design.
Ab-PROTACs Can be part of the cleavable linker that releases the active PROTAC within the target cell. mdpi.comCombines the benefits of rigidity and controlled release to enhance the selectivity and efficacy of the PROTAC component. mdpi.com

Broader Applications in Material Science and Chemical Biology Research

Beyond medicinal chemistry, the cyclobutane motif present in tert-butyl 3-aminocyclobutanecarboxylate holds potential for applications in material science and chemical biology. The inherent strain of the four-membered ring and its unique stereochemical properties can be harnessed to create novel materials and chemical tools.

In material science, the rigid cyclobutane unit can be incorporated into polymer backbones to create materials with unique thermal and mechanical properties. Its defined geometry can influence polymer chain packing and morphology. For example, ladderanes, which are composed of multiple fused cyclobutane rings, are found in nature and form part of extremely dense bacterial membranes, showcasing the structural role these motifs can play. wikipedia.org

In chemical biology, cyclobutane derivatives serve as valuable probes to study biological processes. The cyclobutane ring is found in a variety of natural products with diverse biological activities, including antimicrobial and antitumor properties. nih.gov For instance, cyclobutane pyrimidine dimers are formed in DNA upon exposure to UV light, and studying their formation and repair is crucial for understanding DNA damage and diseases like skin cancer. wikipedia.orgnih.gov Synthetically derived cyclobutane amino acids and peptides can be used to create conformationally constrained mimics of natural peptides, helping to elucidate structure-activity relationships and enzyme mechanisms. nih.gov The development of cyclobutane-containing molecular probes could aid in studying protein-protein interactions or as components of biosensors.

The future will likely see the expansion of cyclobutane-containing compounds into these fields, driven by the development of novel synthetic methodologies that allow for the precise tuning of their physical and chemical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-aminocyclobutanecarboxylate?

  • Methodological Answer : The synthesis typically involves cyclobutanecarboxylic acid derivatives as starting materials. A common approach includes:

  • Step 1 : Protection of the amine group using tert-butoxycarbonyl (Boc) via reaction with Boc anhydride or Boc-Cl in the presence of a base (e.g., triethylamine) .
  • Step 2 : Cyclization or functionalization of the cyclobutane ring under controlled conditions (e.g., catalytic hydrogenation for nitro group reduction or coupling reactions).
  • Key Considerations : Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) influence yield and purity. Monitor reaction progress via TLC or LC-MS to avoid over- or under-protection.

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm cyclobutane ring geometry and Boc group integrity. The trans-3-amino configuration (if present) will show distinct coupling constants (e.g., J=810 HzJ = 8–10\ \text{Hz} for adjacent protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ for C9_9H16_{16}N2_2O2_2: 184.12).
  • HPLC : Reverse-phase chromatography to assess purity (>95% recommended for downstream applications).

Advanced Research Questions

Q. How does the Boc protecting group influence the stability and reactivity of this compound in acidic/basic conditions?

  • Methodological Answer :

  • Stability : The Boc group is stable under neutral and basic conditions but cleaved under strong acids (e.g., TFA or HCl in dioxane). Design experiments to test Boc removal kinetics using pH-controlled environments (e.g., 20% TFA in DCM at 0°C vs. RT) .
  • Reactivity : The carbamate linkage may undergo hydrolysis in prolonged basic conditions (pH >10). Pre-screen stability using buffers (e.g., phosphate buffer, pH 7–9) before enzymatic or biological assays.

Q. What strategies mitigate cyclobutane ring strain during functionalization reactions?

  • Methodological Answer :

  • Ring-Opening Prevention : Avoid harsh nucleophiles (e.g., Grignard reagents) that may destabilize the cyclobutane. Opt for mild catalysts (e.g., Pd/C for hydrogenation) .
  • Computational Modeling : Use DFT calculations to predict bond angles and strain energy (e.g., cyclobutane’s ~90° bond angles vs. ideal 109.5°) . Validate with X-ray crystallography if feasible.

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

  • Methodological Answer :

  • Peptide Coupling : React the free amine with activated carboxylic acids (e.g., EDC/HOBt) to generate cyclobutane-containing peptidomimetics.
  • Enzyme Inhibition Studies : Functionalize the amine with electrophilic warheads (e.g., fluorophosphonates) to probe serine hydrolases. Monitor inhibition kinetics via fluorometric assays .

Q. What are the challenges in analyzing stereochemical outcomes during cyclobutane functionalization?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers.
  • Dynamic NMR : Analyze diastereotopic protons at low temperatures (−40°C) to detect restricted rotation in substituted cyclobutanes .

Data Contradictions and Resolution

Q. Discrepancies in reported logP values for this compound derivatives: How to validate experimentally?

  • Methodological Answer :

  • Experimental logP : Perform shake-flask partitioning (octanol/water) with UV-Vis or HPLC quantification. Compare with computational predictions (e.g., ChemAxon or ACD/Labs) .
  • Structural Factors : Substituent polarity (e.g., hydroxyl vs. ester groups) significantly impacts logP. Adjust synthetic routes to introduce polar groups if higher hydrophilicity is needed.

Research Design Considerations

Q. How to design kinetic studies for Boc deprotection in this compound?

  • Methodological Answer :

  • Reaction Monitoring : Use in situ IR spectroscopy to track carbonyl peak (~1700 cm1^{-1}) disappearance.
  • Rate Constants : Perform pseudo-first-order kinetics under varying acid concentrations (e.g., 0.1–1.0 M HCl). Plot ln([Boc]) vs. time to determine kobsk_{\text{obs}} .

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